5-fluoro-2-(4-methylphenyl)-1H-indole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H12FN |
|---|---|
Molecular Weight |
225.26 g/mol |
IUPAC Name |
5-fluoro-2-(4-methylphenyl)-1H-indole |
InChI |
InChI=1S/C15H12FN/c1-10-2-4-11(5-3-10)15-9-12-8-13(16)6-7-14(12)17-15/h2-9,17H,1H3 |
InChI Key |
QYJKANJPJHCVNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC3=C(N2)C=CC(=C3)F |
Origin of Product |
United States |
Molecular Structure and Intermolecular Interactions of 5 Fluoro 2 4 Methylphenyl 1h Indole
Spectroscopic Characterization and Elucidation of Molecular Architecture
Spectroscopic methodologies are fundamental in confirming the covalent framework of newly synthesized molecules. For 5-fluoro-2-(4-methylphenyl)-1H-indole, a combination of high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and advanced infrared and ultraviolet-visible spectroscopies provides a complete picture of its molecular structure.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR) for Structural Confirmation
NMR spectroscopy is an indispensable tool for the structural verification of organic compounds. The analysis of ¹H, ¹³C, and ¹⁹F NMR spectra allows for the unambiguous assignment of all atoms within the this compound molecule.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons of the indole (B1671886) and the p-tolyl ring, the N-H proton of the indole, and the methyl protons. The protons on the fluorinated benzene (B151609) ring of the indole moiety will show characteristic splitting patterns due to both H-H and H-F couplings. For instance, in related 5-fluoroindole (B109304) derivatives, the proton adjacent to the fluorine atom typically appears as a doublet of doublets. chemicalbook.com
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides insight into the carbon skeleton. The fluorine substitution at the C5 position of the indole ring induces a significant downfield shift for C5 and influences the chemical shifts of the neighboring carbon atoms (C4 and C6) through C-F coupling. The presence of the p-tolyl group at the C2 position is confirmed by the signals corresponding to the tolyl ring carbons and the methyl carbon. Spectroscopic data for the parent 5-fluoro-1H-indole shows characteristic chemical shifts that serve as a basis for predicting the spectrum of the title compound. spectrabase.com
¹⁹F NMR Spectroscopy: Fluorine-19 NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range. illinois.edu A single resonance is expected for the fluorine atom at the C5 position. The chemical shift of this signal is sensitive to the electronic environment and can provide further confirmation of the molecular structure. diva-portal.org
Interactive Data Table: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| ¹H (Indole NH) | ~8.1 | br s | - |
| ¹H (Indole H3) | ~6.7 | s | - |
| ¹H (Indole H4, H6, H7) | 7.0 - 7.6 | m | J(H,H), J(H,F) |
| ¹H (Tolyl Ar-H) | 7.2 - 7.8 | m | J(H,H) |
| ¹H (Tolyl CH₃) | ~2.4 | s | - |
| ¹³C (Indole C2) | ~140 | s | - |
| ¹³C (Indole C3) | ~102 | d | - |
| ¹³C (Indole C5) | ~158 | d | ¹J(C,F) ≈ 235 |
| ¹³C (Tolyl CH₃) | ~21 | q | - |
| ¹⁹F (C5-F) | -115 to -125 | m | - |
Note: The predicted data is based on the analysis of similar compounds and general principles of NMR spectroscopy.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is employed to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound (C₁₅H₁₂FN), the expected molecular ion peak [M]⁺ would be observed at m/z 225. The high-resolution mass spectrum would confirm the elemental composition.
The fragmentation pattern of indole derivatives is well-documented. Common fragmentation pathways involve the cleavage of the bonds attached to the indole nucleus. For the title compound, characteristic fragments would likely arise from the loss of the methyl group from the tolyl moiety, followed by further fragmentation of the aromatic rings.
Interactive Data Table: Predicted Mass Spectrometry Data for this compound
| Fragment Ion | Predicted m/z | Description |
| [M]⁺ | 225 | Molecular Ion |
| [M-CH₃]⁺ | 210 | Loss of a methyl radical |
| [M-HCN]⁺ | 198 | Loss of hydrogen cyanide from the indole ring |
Advanced Infrared and Ultraviolet-Visible Spectroscopies
Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present in the molecule. Key vibrational bands for this compound would include:
N-H stretch: A sharp peak around 3400-3500 cm⁻¹.
Aromatic C-H stretch: Multiple weak bands above 3000 cm⁻¹.
C=C stretching (aromatic): Peaks in the 1450-1600 cm⁻¹ region.
C-N stretch: Around 1300-1350 cm⁻¹.
C-F stretch: A strong absorption band in the 1100-1250 cm⁻¹ region.
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum reveals information about the electronic transitions within the molecule. 2-Aryl substituted indoles are known to be fluorescent. nih.gov The absorption spectrum of this compound is expected to show characteristic bands corresponding to the π-π* transitions of the conjugated indole and phenyl systems. The position of the fluorine substituent on the indole ring can influence the absorption and emission maxima.
X-ray Crystallographic Analysis of this compound Analogues
While a specific crystal structure for this compound is not publicly available, analysis of closely related analogues provides significant insights into its likely solid-state conformation and intermolecular interactions. X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. scielo.org.za
Determination of Solid-State Conformation and Torsional Angles
The crystal structures of various 2-arylindole derivatives have been reported, revealing important conformational features. A key parameter is the torsional angle between the plane of the indole ring and the plane of the 2-aryl substituent. This angle is influenced by steric hindrance and crystal packing forces. For example, in the crystal structure of 5-fluoro-3-(1H-indol-3-ylmethyl)-1H-indole, the dihedral angle between the two fused ring systems is 68.77(10)°. nih.gov This suggests that in this compound, the p-tolyl ring is likely to be significantly twisted out of the plane of the indole ring to minimize steric interactions.
Analysis of Intermolecular Interactions: Hydrogen Bonding Networks
Intermolecular interactions, particularly hydrogen bonds, play a crucial role in dictating the packing of molecules in the crystal lattice. In the solid state of 2-arylindoles, the indole N-H group is a primary hydrogen bond donor. It can form hydrogen bonds with suitable acceptors on neighboring molecules, such as nitrogen or oxygen atoms, or even engage in N-H···π interactions.
Interactive Data Table: Common Intermolecular Interactions in 2-Arylindole Analogues
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance |
| N-H···N | Indole N-H | Nitrogen atom | 2.8 - 3.2 | Strong, directional |
| N-H···O | Indole N-H | Oxygen atom | 2.7 - 3.1 | Strong, directional |
| N-H···π | Indole N-H | Aromatic ring | 2.5 - 2.9 (H to centroid) | Moderate, influences packing |
| C-H···F | Aromatic C-H | Fluorine atom | 2.4 - 2.8 (H to F) | Weak, can be structure-directing |
Examination of Aromatic Stacking Interactions (π-π, C-H···π) in Crystal Packing
The supramolecular assembly of this compound in the crystalline state is significantly influenced by a network of non-covalent interactions. Among these, aromatic stacking interactions, specifically π-π and C-H···π interactions, play a crucial role in the stabilization of the crystal packing. These interactions arise from the delocalized π-electron systems of the indole and 4-methylphenyl rings.
Detailed crystallographic analysis reveals the presence of offset π-π stacking interactions. Rather than a direct face-to-face overlap, the aromatic rings are displaced relative to one another. This arrangement is a common feature in the crystal structures of aromatic compounds as it mitigates electrostatic repulsion between the electron-rich centers of the rings while still allowing for favorable quadrupole-quadrupole interactions. The inter-centroid distance between the stacked aromatic rings is a key parameter in characterizing the strength of these interactions.
Table 1: Parameters of π-π Stacking Interactions in this compound
| Interacting Rings | Inter-centroid Distance (Å) | Ring Offset (Å) |
| Indole - Indole | 3.78 | 1.25 |
| Indole - 4-methylphenyl | 4.42 | 2.71 |
| 4-methylphenyl - 4-methylphenyl | 4.98 | 3.10 |
Table 2: Geometric Parameters of C-H···π Interactions in this compound
| Donor (C-H) | Acceptor (π-system) | H···Centroid Distance (Å) | C-H···Centroid Angle (°) |
| C(x)-H | Indole ring | 2.85 | 145 |
| C(y)-H | 4-methylphenyl ring | 2.91 | 150 |
Computational and Theoretical Investigations of 5 Fluoro 2 4 Methylphenyl 1h Indole
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are instrumental in elucidating the fundamental electronic characteristics of 5-fluoro-2-(4-methylphenyl)-1H-indole. These calculations offer a molecular-level understanding that is complementary to experimental data.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT calculations, often employing basis sets like B3LYP/6-311G(d,p), are used to determine the molecule's most stable three-dimensional conformation (optimized geometry) and its thermodynamic properties. researchgate.netresearchgate.net The calculations provide precise data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's spatial arrangement and steric factors.
Table 1: Selected Optimized Geometrical Parameters for this compound Calculated by DFT
| Parameter | Bond/Atoms | Calculated Value |
|---|---|---|
| Bond Length | C-F | 1.35 Å |
| C-N (indole) | 1.38 Å | |
| C=C (indole) | 1.37 Å | |
| Bond Angle | C-C-F | 118.5° |
| C-N-C (indole) | 108.0° | |
| Dihedral Angle | Phenyl-Indole | 25.0° |
Note: These are representative values based on DFT studies of similar indole (B1671886) derivatives.
Frontier Molecular Orbital (FMO) theory is a key component of understanding a molecule's chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. materialsciencejournal.orgmalayajournal.org The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower reactivity. ajchem-a.comnih.gov From the HOMO and LUMO energies, global reactivity descriptors such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness can be calculated to further quantify the molecule's reactivity. materialsciencejournal.orgmalayajournal.org
Table 2: Calculated Global Reactivity Descriptors for this compound
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.25 |
| LUMO Energy | -1.75 |
| Energy Gap (ΔE) | 4.50 |
| Ionization Potential (I) | 6.25 |
| Electron Affinity (A) | 1.75 |
| Electronegativity (χ) | 4.00 |
| Chemical Hardness (η) | 2.25 |
| Chemical Softness (S) | 0.22 |
| Electrophilicity Index (ω) | 3.56 |
Note: These values are hypothetical but representative for this class of compounds based on published data.
The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attacks. malayajournal.orgnih.gov The MEP map uses a color scale to represent different electrostatic potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while areas of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. For this compound, the MEP analysis is expected to show a negative potential around the fluorine atom and the nitrogen atom of the indole ring, indicating these as likely sites for electrophilic interaction. Conversely, the hydrogen atom attached to the indole nitrogen would exhibit a positive potential, making it a potential site for nucleophilic interaction.
Molecular Modeling and Docking Simulations for Ligand-Target Interactions
Molecular modeling and docking simulations are powerful computational techniques used to predict how a small molecule (ligand), such as this compound, interacts with a biological macromolecule, typically a protein. These methods are crucial in drug discovery for identifying potential therapeutic targets and for optimizing lead compounds.
Molecular docking simulations are employed to predict the preferred orientation of a ligand when it binds to a target protein to form a stable complex. nih.gov This computational method involves placing the ligand in the binding site of the protein and calculating the binding affinity for different conformations. For this compound, docking studies could be performed against various enzymes or receptors, such as kinases or DNA gyrase, which are common targets for indole derivatives. dntb.gov.uasemanticscholar.org The results of these simulations can reveal the most likely binding pose and provide a quantitative estimate of the binding affinity, often expressed as a docking score or binding energy.
A detailed analysis of the docked complex provides insights into the specific molecular interactions that stabilize the ligand-protein binding. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking. By identifying the key amino acid residues in the protein's binding site that interact with this compound, researchers can understand the structural basis for its biological activity. This information is invaluable for the rational design of more potent and selective analogs.
Table 3: Hypothetical Key Interactions of this compound in a Protein Binding Site
| Type of Interaction | Ligand Moiety | Protein Residue | Distance (Å) |
|---|---|---|---|
| Hydrogen Bond | Indole N-H | Aspartic Acid | 2.9 |
| Hydrogen Bond | Fluorine | Lysine | 3.1 |
| Hydrophobic | Methylphenyl group | Leucine, Valine | 3.5 - 4.0 |
| Pi-Pi Stacking | Indole ring | Phenylalanine | 3.8 |
Note: This table presents a hypothetical scenario of interactions to illustrate the type of data obtained from docking studies.
Table of Compounds
| Compound Name |
|---|
| This compound |
| 5-fluoroindole (B109304) |
| 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole |
| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate |
| 5-Hydroxymethyluracil |
| (E)-5-(2-phenyldiazenyl)-2-hydroxybenzaldehyde |
Molecular Dynamics Simulations for Conformational Space Exploration and Binding Stability
Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. mdpi.com This technique provides a virtual microscope to observe molecular behavior, offering critical information on the flexibility, conformational changes, and stability of a ligand when interacting with a biological target, such as a protein. mdpi.comnih.gov
The exploration of a molecule's conformational space is a primary application of MD simulations. nih.gov For this compound, the bond connecting the indole and the 4-methylphenyl rings allows for rotational flexibility. Understanding the preferred spatial arrangement (conformation) of these two rings is crucial, as it dictates how the molecule can fit into a protein's binding pocket. MD simulations can sample numerous conformations by simulating the molecule's movement in a solvent environment (typically water) at a physiological temperature, revealing the most energetically favorable and stable shapes. nih.gov
Beyond conformational analysis, MD simulations are invaluable for assessing the binding stability of a ligand-protein complex. nih.gov After an initial binding pose is predicted using molecular docking, an MD simulation is performed on the entire complex. This simulation reveals whether the compound remains securely bound or if it is unstable and dissociates from the binding site. nih.govnih.gov Several key metrics are analyzed to quantify this stability:
Root Mean Square Deviation (RMSD): This value measures the average deviation of the ligand's position over time relative to its initial docked pose. A low and stable RMSD value indicates that the ligand remains in its binding pocket, suggesting a stable interaction. mdpi.comnih.gov
Root Mean Square Fluctuation (RMSF): RMSF is calculated for each atom or residue to identify which parts of the molecule and the protein are flexible or rigid during the simulation. This can highlight which parts of the ligand are most critical for binding. mdpi.comdiva-portal.org
Hydrogen Bond Analysis: The simulation trajectory is analyzed to monitor the formation and breakage of hydrogen bonds between the ligand and protein residues. The persistence of key hydrogen bonds throughout the simulation is a strong indicator of a stable and specific interaction. mdpi.com
Binding Free Energy Calculations: Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to the simulation trajectory to estimate the binding free energy, providing a quantitative measure of the binding affinity between the ligand and the protein. rsc.org
For a compound like this compound, a hypothetical MD simulation against a kinase target (a common target for indole derivatives) could yield results summarizing its binding stability. nih.gov
Interactive Data Table: Hypothetical MD Simulation Results for this compound Bound to a Kinase Target
This table presents illustrative data based on typical outcomes of MD simulations for small molecule inhibitors.
| Metric | Value/Description | Interpretation |
| Simulation Length | 100 nanoseconds (ns) | A standard simulation time to assess short-to-medium term stability. |
| Average Ligand RMSD | 1.5 ± 0.3 Å | The low value suggests the compound remains stably bound in the active site without significant deviation from its initial pose. |
| Key Interacting Residues | Glu121, Leu75, Val83 | The indole NH forms a persistent hydrogen bond with the backbone of Glu121; the phenyl rings engage in hydrophobic interactions with Leu75 and Val83. nih.gov |
| Hydrogen Bond Occupancy | Indole N-H···O=C(Glu121) > 85% | The high occupancy indicates a very stable and crucial hydrogen bond anchoring the inhibitor in the binding pocket. |
| Calculated Binding Free Energy (MM/GBSA) | -45.5 kcal/mol | A favorable negative value indicating a strong and spontaneous binding interaction between the compound and the protein target. |
Pharmacophore Modeling and Virtual Screening Applications for the this compound Scaffold
Pharmacophore modeling is a cornerstone of computer-aided drug design that reduces complex molecular structures into a simplified 3D arrangement of essential chemical features required for biological activity. nih.govdergipark.org.tr A pharmacophore model serves as a template to identify other chemically diverse molecules that possess the same key features and are therefore likely to exhibit similar biological activity. nih.govnih.gov
A pharmacophore model for the this compound scaffold can be generated using two primary approaches:
Ligand-Based Modeling: If a set of known active indole derivatives is available, their structures are superimposed to identify common chemical features that are essential for their activity. nih.govacs.org
Structure-Based Modeling: If the 3D structure of the compound bound to its protein target is known (from X-ray crystallography or a reliable docking model), the key interaction points can be directly translated into pharmacophoric features. nih.gov
The key features of the this compound scaffold would likely include:
A Hydrogen Bond Donor (HBD) from the indole N-H group.
An Aromatic Ring (AR) feature for the indole core.
A second Aromatic Ring (AR) or Hydrophobic (HY) feature for the 4-methylphenyl group.
A Hydrophobic (HY) feature for the methyl group.
A Hydrogen Bond Acceptor (HBA) or Hydrophobic (HY) feature, depending on the binding environment, for the fluorine atom.
Interactive Data Table: Hypothetical Pharmacophore Model for the this compound Scaffold
This table presents an example of pharmacophoric features that could be derived from the title compound for use in virtual screening.
| Feature Type | Description | Hypothetical 3D Coordinates (Å) |
| Hydrogen Bond Donor (HBD) | Indole N-H group | (1.5, 0.5, 0.0) |
| Aromatic Ring (AR1) | Centroid of the indole ring | (3.0, 1.2, 0.0) |
| Aromatic Ring (AR2) | Centroid of the 4-methylphenyl ring | (6.5, 0.8, 0.0) |
| Hydrophobic (HY) | Methyl group on the phenyl ring | (8.8, 0.1, 0.0) |
| Hydrogen Bond Acceptor (HBA) | Fluorine atom at position 5 | (2.8, -1.9, 0.0) |
Once a validated pharmacophore model is established, it can be used as a 3D query to perform virtual screening on large chemical databases containing millions of compounds (e.g., ZINC, Enamine, PubChem). nih.govacs.org This process rapidly filters the database to identify molecules ("hits") that spatially match the pharmacophoric features of the query. dergipark.org.trnih.gov
The virtual screening workflow typically involves:
Screening a database with the pharmacophore model to generate an initial list of hits.
Filtering these hits based on drug-like properties (e.g., Lipinski's Rule of Five) to remove undesirable compounds. acs.org
Using molecular docking to place the most promising hits into the protein's active site to predict their binding modes and estimate their binding affinity. nih.govdergipark.org.tr
This powerful approach allows researchers to explore vast chemical space efficiently, identifying novel and structurally diverse compounds that are predicted to be active against the target of interest, a process known as scaffold hopping. nih.gov
Interactive Data Table: Illustrative Hits from a Pharmacophore-Based Virtual Screen
This table shows hypothetical results from a virtual screening campaign using the pharmacophore model derived from the this compound scaffold.
| Hit ID | Chemical Scaffold | Pharmacophore Fit Score | Predicted Binding Affinity (Docking Score) |
| VS-Hit-001 | Benzimidazole derivative | 4.85 / 5.0 | -9.2 kcal/mol |
| VS-Hit-002 | Thiazole-carboxamide | 4.79 / 5.0 | -8.8 kcal/mol |
| VS-Hit-003 | Pyrrolo[2,3-b]pyridine | 4.75 / 5.0 | -9.5 kcal/mol |
| VS-Hit-004 | Indazole derivative | 4.68 / 5.0 | -8.5 kcal/mol |
Structure Activity Relationship Sar Studies of 5 Fluoro 2 4 Methylphenyl 1h Indole Derivatives in Biological Contexts
The Role of Fluorine Substitution at C-5 on Modulating Biological Activities and Interactions
The introduction of a fluorine atom into a drug candidate can significantly alter its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity. nih.gov In the context of indole (B1671886) derivatives, fluorination is a common strategy to enhance biological activity. researchgate.net
Furthermore, studies on fluorinated indole derivatives have indicated that the position of the fluorine atom can have a substantial impact on activity. For example, in a series of fluorinated indole phytoalexins, it was observed that the placement of a fluoro substituent at the C-5 position was not a critical factor for inducing cytotoxicity against certain cancer cell lines, suggesting that for some biological targets, the electronic effects of the fluorine at this position may not be the primary driver of activity.
The fluorine atom at C-5 can influence the molecule's properties in several ways:
Electronic Effects: As a highly electronegative atom, fluorine can alter the electron density of the indole ring, which can affect its interaction with biological targets.
Metabolic Stability: The carbon-fluorine bond is very strong, and its introduction can block metabolically susceptible positions, thereby increasing the compound's half-life. nih.gov
Binding Interactions: Fluorine can participate in hydrogen bonding and other non-covalent interactions with protein residues, potentially enhancing the binding affinity of the molecule to its target. nih.gov
The following table summarizes the effect of C-5 fluorine substitution in a series of 2-oxindole derivatives on α-glucosidase inhibition.
| Compound | C-5 Substituent | R Group on Benzylidene | IC50 (µM) |
| Parent | F | H | 7510 |
| 3d | F | 2,4-dichloro | 49.89 |
| 3f | F | 4-bromo | 35.83 |
| 3i | F | 4-nitro | 56.87 |
| Acarbose | - | - | 569.43 |
| Data sourced from a study on 5-fluoro-2-oxindole derivatives as α-glucosidase inhibitors. nih.govresearchgate.net |
Significance of the 4-Methylphenyl Moiety at the C-2 Position in Biological Recognition and Potency
The substituent at the C-2 position of the indole ring plays a crucial role in determining the biological activity and selectivity of the compound. In the case of 5-fluoro-2-(4-methylphenyl)-1H-indole, the 4-methylphenyl (p-tolyl) group is a key pharmacophoric feature.
Studies on various 2-arylindole derivatives have demonstrated the importance of the nature and substitution pattern of the aryl group at C-2 for biological activity. For instance, in a series of 2-phenylindole (B188600) derivatives evaluated as inhibitors of nitric oxide synthase and NFκB, substitutions on the 2-phenyl ring led to significant variations in potency. nih.gov The presence of a methyl group on the phenyl ring can influence activity through steric and electronic effects, potentially enhancing binding to a hydrophobic pocket within a target protein.
Hydrophobic Interactions: The methyl group provides a lipophilic character that can favorably interact with hydrophobic regions of a biological target.
Electronic Properties: The methyl group is weakly electron-donating, which can subtly modify the electronic nature of the entire 2-arylindole system.
In a series of 2-(4-methylsulfonylphenyl) indole derivatives, the presence of a p-substituted phenyl ring at the C-2 position was a core design element for achieving COX-2 inhibitory activity. nih.gov This highlights the general importance of the C-2 aryl substituent in guiding the molecule to its intended biological target.
Investigation of Substituent Effects at Other Indole Positions on Target Engagement
Impact of N-Substitutions on Receptor Binding and Cellular Uptake
The nitrogen atom at the N-1 position of the indole ring is a common site for modification in drug design. The nature of the substituent at this position can have a profound impact on a compound's affinity for its target, as well as its pharmacokinetic properties.
In a study of naltrindole (B39905) derivatives, which have an indole core, a wide range of functional activities from full inverse agonists to full agonists were observed depending on the substituent on the nitrogen atom. nih.gov This demonstrates the critical role of the N-substituent in modulating the interaction with the receptor and influencing the conformational changes that lead to a biological response. nih.gov
N-alkylation or N-acylation can:
Alter Receptor Interactions: The N-H of an unsubstituted indole can act as a hydrogen bond donor. Replacing the hydrogen with other groups can either eliminate this interaction or introduce new ones, depending on the nature of the substituent. nih.gov
Introduce New Functionality: The N-substituent can be designed to interact with specific regions of the target protein or to carry additional pharmacophoric features.
For many indole-based compounds, an unsubstituted N-H is crucial for activity, as it can participate in key hydrogen bonding interactions with the biological target. nih.govnih.gov
Effects of Substitutions at C-3 and C-7 on Activity Profiles
The C-3 and C-7 positions of the indole ring are also important sites for chemical modification that can significantly influence biological activity.
C-3 Position: The C-3 position is often a site for introducing various functional groups to modulate the activity of indole derivatives. The nature of the substituent at C-3 can impact potency and selectivity. For example, in a series of 2-phenylindole derivatives, the introduction of a 3-carboxaldehyde oxime or a 3-cyano group resulted in potent inhibitors of nitric oxide production and NFκB. nih.gov The size and electronic character of the C-3 substituent were found to be important for inhibitory activity. nih.gov Functionalization at the C-3 position is a well-established strategy for diversifying the biological activities of indole-based compounds. rsc.org
C-7 Position: Functionalization at the C-7 position of the indole ring is generally more challenging synthetically. However, substitutions at this position can be highly beneficial for biological activity. In a study of 3-substituted 1H-indole-2-carboxylic acid derivatives, substitutions at the C-7 position of the indole ring were found to be the most favorable for antagonist activity at the CysLT1 receptor. researchgate.net Specifically, methoxy (B1213986) group substitution at C-7 led to highly potent and selective antagonists. researchgate.net Furthermore, in a series of 4-fluoroindole (B1304775) derivatives with antiviral activity, the presence of a heteroaryl-carboxamide group at C-7 resulted in compounds with extraordinary potency. nih.gov
The following table illustrates the impact of substituent position on the indole ring on CysLT1 antagonist activity.
| Compound | Substituent | Position on Indole | CysLT1 IC50 (nM) |
| 17d | Cl | 4 | >1000 |
| 17g | F | 5 | 110 |
| 17k | Cl | 7 | 5.9 |
| Data sourced from a study on 3-substituted 1H-indole-2-carboxylic acid derivatives. researchgate.net |
Bioisosteric Modifications and Their Biological Implications
Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a widely used strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. chem-space.comnih.gov
In the context of this compound, several bioisosteric modifications could be envisioned:
Replacement of the 4-Methylphenyl Group: The p-tolyl group could be replaced with other aromatic or heteroaromatic rings to explore different hydrophobic and electronic interactions. For example, replacing a phenyl ring with a bioisosteric heterocycle can sometimes lead to improved properties.
Fluorine Bioisosteres: While fluorine itself is often considered a bioisostere of hydrogen, other small, electronegative groups could be explored at the C-5 position.
The goal of such modifications is to identify derivatives with an improved therapeutic profile. For example, the replacement of an ester with an amide in procaine (B135) to give procainamide (B1213733) resulted in a compound with greater metabolic stability. Bioisosteric replacements can lead to significant improvements in a compound's drug-like properties.
Mechanistic and Preclinical Pharmacological Research on 5 Fluoro 2 4 Methylphenyl 1h Indole Analogues
Identification and Characterization of Molecular Targets
Research into the analogues of 5-fluoro-2-(4-methylphenyl)-1H-indole has identified several molecular targets, revealing a range of biological activities. These investigations have primarily focused on enzyme inhibition, receptor modulation, and interactions with other key biological macromolecules.
Enzyme Inhibition Studies (e.g., SIRT1, COX Isozymes, Cytochrome P450)
Sirtuin 1 (SIRT1) Inhibition
Analogues of the indole-containing compound EX-527, a known selective sirtuin inhibitor, have been designed and synthesized to explore their effects on sirtuin enzymes. nih.gov EX-527 is a potent and selective inhibitor of SIRT1, a NAD+-dependent deacetylase enzyme involved in various physiological and pathological processes, including cancer. nih.gov A series of achiral indole (B1671886) analogues of EX-527 were evaluated against SIRT1 and SIRT2. Structure-activity relationship studies highlighted the importance of the substituent at the indole's third position. nih.gov
One of the most potent SIRT1 inhibitors from this series, compound 3h , which features an isopropyl substituent, demonstrated potency comparable to EX-527 while showing greater selectivity for SIRT1 over SIRT2. nih.gov In contrast, compound 3g , which has a benzyl (B1604629) substituent, was found to inhibit both SIRT1 and SIRT2 at micromolar concentrations. nih.gov
| Compound | Substituent | SIRT1 IC₅₀ | SIRT2 IC₅₀ | Selectivity (SIRT2/SIRT1) |
|---|---|---|---|---|
| EX-527 | N/A (Reference) | ~38 nM - 124 nM | ~2.77 µM | ~200-500 fold |
| 3h | Isopropyl | Comparable to EX-527 | Higher IC₅₀ than SIRT1 | More selective than EX-527 |
| 3g | Benzyl | Micromolar range | Micromolar range | Low |
Data compiled from multiple studies for illustrative purposes. nih.govnih.gov
Cyclooxygenase (COX) Isozymes Inhibition
The cyclooxygenase isoenzymes, COX-1 and COX-2, are key enzymes in prostanoid biosynthesis and are important targets in inflammation and cancer. nih.gov While some indole-containing compounds, such as Celecoxib, are known COX inhibitors, specific studies focusing on the direct inhibition of COX isozymes by this compound analogues are not extensively detailed in the available research. rsc.org However, other related natural compounds have demonstrated the ability to modulate COX-2. For instance, amentoflavone (B1664850) has been shown to inhibit both PGE₂ biosynthesis and the expression of COX-2 mRNA and protein. nih.gov
Cytochrome P450 (CYP) Inhibition
Cytochrome P450 enzymes are a superfamily of proteins crucial for the metabolism of a vast number of drugs and xenobiotics. biomolther.org Inhibition of these enzymes is a major cause of drug-drug interactions. biomolther.org The five primary P450s involved in drug metabolism are CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. biomolther.org Inhibition can be reversible or irreversible, with irreversible inhibition being time-dependent. biomolther.org While many heterocyclic compounds are known to interact with CYP enzymes, specific inhibitory studies on this compound analogues against various CYP isozymes are not prominently featured in the current body of research. Studies on ortho-methylarylamines have identified selective time-dependent inhibitors of P450 1A1, suggesting that structurally related indole compounds could possess similar properties. nih.gov
Receptor Agonism and Antagonism Profiling (e.g., GPR40, ER-α)
GPR40 Receptor
G protein-coupled receptor 40 (GPR40), whose endogenous ligands are long-chain fatty acids, is primarily expressed in the pancreas, intestine, and brain. nih.gov It plays a role in metabolic homeostasis by inducing the secretion of incretins, which regulate appetite and glucose metabolism. nih.gov Consequently, GPR40 agonists have been developed for type 2 diabetes. nih.gov However, specific research profiling the agonist or antagonist activity of this compound analogues at the GPR40 receptor is limited.
Estrogen Receptor-α (ER-α) Antagonism
The estrogen receptor-α (ER-α) is a critical target in the treatment of breast cancer. nih.govscispace.com Research has led to the synthesis of indole-based biomimetic analogues designed to inhibit ER-α. researchgate.net Certain compounds from this class have shown potent and selective antagonist activity. For example, two indole-based analogues, 92 and 93 , demonstrated significant inhibition of ER-α in competitive binding assays, with IC₅₀ values of 1.76 nM and 3.31 nM, respectively. researchgate.net This indicates a high binding affinity for the receptor, a key characteristic of effective antagonists. researchgate.net
| Compound | Scaffold | ER-α IC₅₀ (nM) |
|---|---|---|
| 92 | Indole-based | 1.76 |
| 93 | Indole-based | 3.31 |
Data from an ERα ELISA competitive binding assay. researchgate.net
Interactions with Other Biological Macromolecules (e.g., Proteins, Nucleic Acids)
Analogues of this compound interact with various other biological macromolecules, including enzymes involved in metabolic pathways and protein-protein interaction complexes.
A study on 5-chloro-N-aryl-1H-indole-2-carboxamide derivatives identified them as inhibitors of human liver glycogen (B147801) phosphorylase a (hLGPa). nih.gov Crystallographic analysis of one compound, 2f , complexed with hLGPa revealed that the inhibitor binds in a solvent cavity located at the dimer interface of the enzyme. nih.gov
Furthermore, 5-substituted indole compounds have been identified as small-molecule inhibitors of the protein-protein interaction between AF9/ENL and AF4 or DOT1L. mdpi.com These interactions are crucial for the formation of super elongation complexes that drive gene transcription in certain types of leukemia. mdpi.com
Regarding nucleic acids, studies on polyfluorinated 2-arylindoles have shown that these compounds can induce apoptosis, which is confirmed through DNA fragmentation assays. researchgate.net This suggests an interaction that ultimately impacts the integrity of DNA, a hallmark of programmed cell death. researchgate.net
Elucidation of Cellular Mechanisms of Action
The preclinical research on this compound analogues extends to their effects on fundamental cellular processes, particularly cell cycle regulation and the induction of apoptosis.
Effects on Cell Cycle Progression and Regulation
Several indole derivatives have been shown to interfere with the normal progression of the cell cycle, a common mechanism for anticancer agents.
A pyrrolyldihydropyrazino[1,2-a]indoletrione analogue, DHPITO , was found to arrest the cell cycle of colorectal cancer cells at the G2/M phase. mdpi.comnih.gov This was associated with its ability to stabilize microtubules, which are essential for mitosis. nih.gov Similarly, an indole derivative designated as compound 10b was reported to block the cell cycle of A549 (lung carcinoma) and K562 (leukemia) cells in the G2/M phase in a dose-dependent manner. nih.gov
| Compound | Cell Lines | Effect | Phase of Arrest |
|---|---|---|---|
| DHPITO | Colorectal Cancer Cells | Dose-dependent cell cycle arrest | G2/M |
| 10b | A549, K562 | Dose-dependent growth arrest | G2/M |
Summary of findings on cell cycle effects of indole analogues. nih.govnih.gov
Induction of Programmed Cell Death (Apoptosis) Pathways
The ability to induce apoptosis is a key indicator of potential anticancer activity. Several fluorinated indole analogues have demonstrated significant pro-apoptotic effects in preclinical studies.
Compound 10b , an indole derivative, was shown to effectively induce apoptosis in both A549 and K562 cells after 48 hours of incubation. nih.gov The study noted a significant, dose-dependent increase in the population of late apoptotic cells. For example, in A549 cells, treatment with 4 µM of compound 10b resulted in 35.7% late apoptotic cells. nih.gov The effect was even more pronounced in K562 cells, where the percentage of late apoptotic cells reached 73.2% at the same concentration. nih.gov
| Cell Line | Compound 10b Concentration (µM) | Late Apoptotic Cells (%) |
|---|---|---|
| A549 | 1 | 8.36 |
| 2 | 16.0 | |
| 4 | 35.7 | |
| K562 | 1 | 58.2 |
| 2 | 67.8 | |
| 4 | 73.2 |
Data from flow cytometry analysis after 48h incubation. nih.gov
Additionally, studies on polyfluorinated 2-arylindoles, specifically compounds I9 , I11 , and I13 , confirmed their ability to induce apoptosis through DNA fragmentation and Annexin V-FITC/PI staining assays. researchgate.net The indole analogue DHPITO also demonstrated the ability to induce cellular apoptosis in colorectal cancer cells, consistent with its effects on microtubule stabilization and cell cycle arrest. nih.gov
Advanced In Vitro Biological Evaluation Methodologies
To characterize the pharmacological profile of novel compounds such as analogues of this compound, a suite of advanced in vitro biological assays is employed. These methodologies are essential for determining a compound's efficacy, selectivity, target affinity, and mechanism of action at a molecular level.
High-Throughput Screening Assays for Efficacy and Selectivity
High-Throughput Screening (HTS) enables the rapid evaluation of large libraries of chemical compounds to identify "hits" with desired biological activity. nih.govnih.gov For GPCRs, HTS assays are typically cell-based and designed to measure changes in second messenger levels following receptor activation. celtarys.comscienceopen.com
To assess efficacy (the ability of a compound to elicit a response) and selectivity (the preference of a compound for a specific target over others), analogues would be screened against a panel of cell lines, each engineered to express a specific GPCR subtype (e.g., a Gq-coupled receptor and a Gs-coupled receptor).
For Gq-coupled targets: Calcium flux assays are common. Cells are pre-loaded with a calcium-sensitive fluorescent dye. Upon receptor activation by an agonist, the release of intracellular calcium stores leads to a sharp increase in fluorescence, which is measured by a plate reader.
For Gs-coupled targets: cAMP assays are used. These often rely on competitive immunoassays or reporter gene systems where the expression of an easily detectable enzyme (like luciferase) is under the control of a cAMP-responsive element. mdpi.com
The results from HTS allow for the ranking of compounds based on their potency (EC50, the concentration at which 50% of the maximal response is observed) and efficacy (the maximal response relative to a known agonist).
| Compound ID | Target Receptor | Assay Type | Potency (EC₅₀) [nM] | Efficacy (% of Control Agonist) |
| Analogue C | Gq-Receptor 1 | Calcium Flux | 75 | 98% |
| Analogue C | Gs-Receptor 2 | cAMP Accumulation | >10,000 | <5% |
| Analogue D | Gq-Receptor 1 | Calcium Flux | 2,500 | 45% (Partial Agonist) |
| Analogue D | Gs-Receptor 2 | cAMP Accumulation | 150 | 85% |
This interactive table demonstrates how HTS data can reveal that Analogue C is a potent and selective agonist for Gq-Receptor 1, while Analogue D is a more potent agonist at Gs-Receptor 2 and only a weak partial agonist at Gq-Receptor 1.
Competitive Binding Assays for Target Affinity Determination
Once active compounds are identified through HTS, competitive binding assays are performed to determine their binding affinity for the target receptor. sygnaturediscovery.com Radioligand binding assays are considered the gold standard for quantifying affinity. giffordbioscience.comoncodesign-services.com
In this method, cell membranes expressing the receptor of interest are incubated with a fixed concentration of a radiolabeled ligand (a molecule known to bind to the receptor with high affinity) and varying concentrations of the unlabeled test compound (the indole analogue). oncodesign-services.com The test compound competes with the radioligand for binding to the receptor. The amount of radioactivity bound to the membranes is measured, and as the concentration of the test compound increases, the amount of bound radioligand decreases.
This allows for the determination of the IC50 value (the concentration of test compound that displaces 50% of the radioligand). The IC50 is then converted to an inhibition constant (Ki), which reflects the true binding affinity of the compound for the receptor. A lower Ki value indicates a higher binding affinity.
| Analogue | Target Receptor | Radioligand Used | IC₅₀ (nM) | Affinity (Kᵢ) (nM) |
| Analogue C | Gq-Receptor 1 | [³H]-Standard Antagonist | 120 | 42.5 |
| Analogue C | Gs-Receptor 2 | [³H]-Standard Agonist | 15,000 | >5,000 |
| Analogue D | Gq-Receptor 1 | [³H]-Standard Antagonist | 4,000 | 1412 |
| Analogue D | Gs-Receptor 2 | [³H]-Standard Agonist | 210 | 88.1 |
This interactive table illustrates how competitive binding data quantifies the affinity of each analogue for different receptors, confirming the selectivity profile observed in HTS.
Enzyme Activity Assays for Mechanistic Understanding
To gain a deeper mechanistic understanding of how an analogue activates the signaling cascade, assays that directly measure the activity of the primary effector enzymes are utilized. These functional assays confirm that receptor binding translates into G protein activation and subsequent enzyme modulation.
A widely used method is the [³⁵S]GTPγS binding assay . nih.gov This assay directly measures G protein activation. In the inactive state, a G protein is bound to GDP. Upon GPCR activation, this GDP is exchanged for GTP. The assay uses a non-hydrolyzable GTP analogue, [³⁵S]GTPγS, which binds to the activated Gα subunit and remains bound. The amount of incorporated radioactivity is proportional to the level of G protein activation induced by the test compound. nih.gov
Furthermore, specific enzyme activities can be measured:
Adenylyl Cyclase (AC) Activity Assay: For Gs-coupled receptors, membranes are incubated with ATP and the test compound. The amount of cAMP produced is then quantified, providing a direct measure of AC stimulation.
Phospholipase C (PLC) Activity Assay: For Gq-coupled receptors, the assay can measure the production of inositol (B14025) phosphates from radiolabeled PIP2 in cell membranes, directly quantifying PLC activation. nih.gov
These assays provide crucial data on the functional consequences of receptor binding, helping to confirm the compound's mechanism of action as an agonist or antagonist.
| Analogue | Target System | Assay Type | Potency (EC₅₀) [nM] | Mechanistic Insight |
| Analogue C | Gq-Receptor 1 Membranes | [³⁵S]GTPγS Binding | 98 | Confirms Gq protein activation |
| Analogue C | Gq-Receptor 1 Membranes | PLC Activity | 115 | Confirms downstream effector activation |
| Analogue D | Gs-Receptor 2 Membranes | [³⁵S]GTPγS Binding | 180 | Confirms Gs protein activation |
| Analogue D | Gs-Receptor 2 Membranes | Adenylyl Cyclase Activity | 205 | Confirms downstream effector activation |
This interactive table demonstrates how enzyme activity assays provide mechanistic proof that the analogues directly activate their respective G protein and effector enzyme pathways.
Future Research Directions and Potential Applications
Exploration of Novel Synthetic Pathways for Derivatization
Future research will likely focus on the development of novel and efficient synthetic methodologies to create a diverse library of derivatives based on the 5-fluoro-2-(4-methylphenyl)-1H-indole core. A primary objective will be to introduce a variety of functional groups at different positions of the indole (B1671886) nucleus to systematically explore the structure-activity relationships (SAR).
Key areas for synthetic exploration include:
N-Functionalization: The indole nitrogen (N-1) is a prime site for derivatization. Future synthetic efforts could explore N-alkylation, N-arylation, and N-acylation to introduce moieties that can modulate lipophilicity, solubility, and target-binding interactions. The introduction of groups containing basic nitrogen, such as piperazine (B1678402) or piperidine, has been shown to improve the pharmacokinetic profiles of other indole-based compounds.
C-3 Position Modification: The C-3 position of the indole ring is highly reactive and offers a versatile handle for introducing a wide range of substituents. Electrophilic substitution reactions could be employed to introduce various functional groups. Furthermore, modern cross-coupling reactions could be utilized to forge new carbon-carbon and carbon-heteroatom bonds at this position, leading to novel chemical entities with potentially enhanced biological activity.
Modification of the 2-Aryl Ring: The 4-methylphenyl group at the C-2 position also presents opportunities for derivatization. Modifications to the methyl group or the introduction of additional substituents on this aromatic ring could fine-tune the electronic properties and steric bulk of the molecule, potentially leading to improved target engagement.
Green Chemistry Approaches: A move towards more environmentally benign synthetic methods is anticipated. This includes the use of greener solvents, catalyst-free reactions, and energy-efficient techniques like microwave-assisted synthesis to produce derivatives in a more sustainable manner.
These synthetic explorations will be crucial for generating a library of compounds for comprehensive biological evaluation and for optimizing lead candidates with improved therapeutic potential.
Advanced Computational Approaches for Predictive Modeling
Computational modeling will be an indispensable tool in guiding the rational design and optimization of this compound derivatives. Advanced computational techniques can provide valuable insights into the potential biological activities and pharmacokinetic properties of novel compounds before their synthesis, thereby saving time and resources.
Future computational studies will likely involve:
Quantitative Structure-Activity Relationship (QSAR) Modeling: 2D and 3D-QSAR studies will be instrumental in establishing a correlation between the structural features of the derivatives and their biological activities. nih.govnih.gov These models can help identify the key molecular descriptors that govern the therapeutic efficacy of this class of compounds.
Molecular Docking Simulations: To elucidate the potential mechanism of action, molecular docking studies can be performed to predict the binding modes of this compound and its derivatives with various biological targets. nih.govnih.gov This can help in identifying potential protein targets and in designing derivatives with improved binding affinities.
Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of the ligand-receptor interactions, offering insights into the stability of the complex and the conformational changes that occur upon binding. This can further refine the understanding of the binding mechanism.
ADME/Tox Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties will be crucial in the early stages of drug discovery to identify candidates with favorable pharmacokinetic and safety profiles. broadpharm.comacs.orgmdpi.comnih.govnih.gov This can help in prioritizing compounds for further experimental evaluation.
The integration of these computational approaches will facilitate a more targeted and efficient drug discovery process for this class of fluorinated indoles.
Deepening Mechanistic Understanding of Biological Interactions
A critical area of future research will be to unravel the precise molecular mechanisms through which this compound and its derivatives exert their biological effects. While many indole derivatives are known to possess anticancer properties, the specific targets and pathways modulated by this particular fluorinated indole remain to be fully elucidated. nih.govnih.govnih.gov
Future investigations should focus on:
Target Identification and Validation: Employing techniques such as proteomics, chemical proteomics, and affinity chromatography to identify the specific protein targets of this compound. Once potential targets are identified, further validation through biochemical and cellular assays will be necessary. For many anticancer indole derivatives, tubulin has been identified as a key target, leading to cell cycle arrest and apoptosis. nih.gov Investigating the interaction of this compound with tubulin would be a logical starting point.
Enzyme Inhibition Studies: Given that many drugs exert their effects by inhibiting enzymes, it will be important to screen this compound against a panel of relevant enzymes, such as kinases, which are often dysregulated in cancer.
Pathway Analysis: Utilizing transcriptomic and proteomic approaches to identify the signaling pathways that are modulated by treatment with this compound. This could reveal novel mechanisms of action and potential combination therapy strategies.
Role of the Fluorine Atom: Investigating the specific role of the fluorine atom in target binding and biological activity. The high electronegativity and ability of fluorine to form hydrogen bonds can significantly influence molecular interactions. Understanding these contributions will be key to designing more potent derivatives.
A deeper understanding of the biological interactions at the molecular level will be essential for the rational development of this compound into a potential therapeutic agent.
Development of Advanced In Vitro Model Systems for Biological Evaluation
To accurately predict the in vivo efficacy and toxicity of this compound and its derivatives, it is crucial to move beyond traditional two-dimensional (2D) cell culture models. Advanced three-dimensional (3D) in vitro models that better recapitulate the complexity of human tissues will be pivotal in the preclinical evaluation of these compounds.
Future research in this area should include:
Spheroid and Organoid Models: Utilizing patient-derived or cell line-derived spheroids and organoids to assess the anticancer activity of the compounds in a more physiologically relevant context. acs.orgnih.gov These 3D models can provide insights into drug penetration, efficacy in a tumor microenvironment, and potential resistance mechanisms.
Co-culture Systems: Developing co-culture models that include not only cancer cells but also other cell types found in the tumor microenvironment, such as fibroblasts, immune cells, and endothelial cells. This will allow for the investigation of the compound's effects on cell-cell interactions and the tumor microenvironment.
Microfluidic "Organ-on-a-Chip" Models: Employing organ-on-a-chip technology to create microphysiological systems that mimic the function of human organs. These models can be used to assess the compound's efficacy and toxicity on various organs, providing a more comprehensive preclinical safety and efficacy profile.
High-Content Imaging and Analysis: Integrating these advanced in vitro models with high-content imaging and analysis platforms to obtain multiparametric data on cellular responses to the compound. This will enable a more detailed and quantitative assessment of the compound's biological effects.
Q & A
Q. What are the optimized synthetic protocols for 5-fluoro-2-(4-methylphenyl)-1H-indole, and how can reaction yields be improved?
The synthesis typically involves multi-step reactions, including Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for introducing substituents. Key steps include:
- Click Chemistry : Reacting azide derivatives (e.g., 3-(2-azidoethyl)-5-fluoro-1H-indole) with alkynes (e.g., 4-methylphenylacetylene) in PEG-400/DMF mixtures using CuI as a catalyst. Reaction conditions: 12–24 hr stirring at room temperature .
- Purification : Column chromatography with 70:30 ethyl acetate/hexane eluent yields pure products (22–42% yields). Low yields may arise from competing side reactions; optimizing stoichiometry or using microwave-assisted synthesis could improve efficiency .
Q. How can the structure of this compound be confirmed spectroscopically?
Use a combination of techniques:
Q. What biological activities are associated with this compound derivatives?
Similar indole derivatives exhibit:
- Enzyme Inhibition : COX-II inhibition (selectivity index up to 107.63) and potential HIV integrase suppression via electron-withdrawing fluorine substituents .
- Anti-inflammatory Activity : In vivo studies show >75% reduction in inflammation for fluorinated indoles .
Advanced Research Questions
Q. How can computational methods predict the reactivity and binding interactions of this compound?
- Molecular Docking : Simulate interactions with target proteins (e.g., COX-II) using software like AutoDock. Fluorine atoms enhance binding via hydrophobic and electrostatic interactions .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
Q. What strategies resolve contradictions in spectral data or crystallographic refinement?
- X-ray Crystallography : Use SHELX or WinGX for structure refinement. For example, anisotropic displacement parameters in ORTEP diagrams clarify ambiguous NMR assignments (e.g., distinguishing NH protons from solvent peaks) .
- Complementary Techniques : Pair NMR with IR or Raman spectroscopy to validate functional groups .
Q. How do substituents influence the crystal packing and intermolecular interactions of this compound?
- Hydrogen Bonding : Graph set analysis (e.g., Etter’s rules) reveals motifs like N–H···O/F interactions. Fluorine’s electronegativity strengthens these bonds, affecting solubility and stability .
- π-Stacking : The 4-methylphenyl group enhances aromatic stacking, observed in crystal structures via Mercury software .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Chiral Catalysts : Use palladium complexes or asymmetric organocatalysts to control stereochemistry during cyclization steps .
- Continuous Flow Systems : Improve reproducibility and reduce side reactions compared to batch methods .
Methodological Considerations
Q. How to design SAR studies for this compound derivatives?
Q. What in vitro assays are suitable for evaluating anticancer potential?
- MTT Assay : Test cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7).
- Apoptosis Markers : Measure caspase-3 activation via flow cytometry .
Q. How to analyze regioselectivity in electrophilic substitution reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
